A Technical Guide to the Discovery and Isolation of Calpinactam from Mortierella alpina
A Technical Guide to the Discovery and Isolation of Calpinactam from Mortierella alpina
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calpinactam is a novel cyclic hexapeptide with potent and selective antimycobacterial activity, positioning it as a promising lead compound in the urgent search for new tuberculosis therapeutics.[1] Discovered from the culture broth of the fungus Mortierella alpina FKI-4905, Calpinactam's unique structure, featuring a C-terminal ε-caprolactam ring, and its specific inhibitory action against mycobacteria, distinguish it from broad-spectrum antibiotics.[2][3][4] This guide provides a comprehensive, technically-grounded overview of the pioneering work that led to its discovery, a detailed methodology for its fermentation and isolation, the process of its structural elucidation, and an analysis of its biological activity.
Introduction: The Imperative for Novel Antimycobacterial Agents
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] For decades, the frontline anti-tuberculosis drug arsenal has been limited, creating a critical need for new therapeutic agents with novel mechanisms of action.[1] The ideal candidate would exhibit high specificity for mycobacteria to minimize off-target effects and disruption of the host microbiome. This imperative has driven screening programs to explore unique ecological niches for microbial metabolites, leading to the investigation of organisms not traditionally known for producing peptide-based antibiotics, such as the fungus Mortierella alpina.
Mortierella alpina: A Versatile Filamentous Fungus
Mortierella alpina, a soil-dwelling fungus, is renowned in biotechnology for its prolific production of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (ARA).[5][6][7] Its complex lipid metabolism has been extensively studied and optimized for commercial applications.[7][8] However, the discovery of Calpinactam revealed that the biosynthetic capabilities of M. alpina extend beyond lipids to complex secondary metabolites like nonribosomal peptides, opening a new frontier for natural product discovery from this organism.[2][4]
Discovery of Calpinactam: A Targeted Screening Approach
Calpinactam was identified through a deliberate screening program designed to find microbial metabolites that selectively inhibit the growth of mycobacteria.[1] The causality behind this strategy is rooted in the observation that highly effective first-line anti-TB drugs, such as isoniazid, demonstrate selective toxicity against mycobacteria.[1]
The screening process targeted the non-pathogenic, faster-growing species Mycobacterium smegmatis as a surrogate for M. tuberculosis. A culture broth from the fungal strain Mortierella alpina FKI-4905, originally collected from the Bonin Islands in Japan, showed a promising inhibition zone against M. smegmatis while displaying no activity against a panel of other microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and other fungi.[1][2][4] This high degree of specificity immediately flagged the compound as a high-priority candidate for isolation and characterization.
Fermentation for Calpinactam Production
The successful production of Calpinactam hinges on providing optimal culture conditions for the Mortierella alpina FKI-4905 strain. While primarily known as a lipid producer, its metabolic pathways can be channeled towards the synthesis of secondary metabolites through careful control of the fermentation environment.
Experimental Protocol: Lab-Scale Fermentation
This protocol outlines a representative lab-scale fermentation process derived from the discovery literature.
1. Strain Activation and Seed Culture:
- Strain: Mortierella alpina FKI-4905.
- Activation: Aseptically transfer a sample of the cryopreserved strain to a potato dextrose agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.
- Seed Medium: Prepare a liquid medium consisting of glucose (2.0%), yeast extract (0.5%), peptone (0.5%), KH₂PO₄ (0.1%), and MgSO₄·7H₂O (0.05%). Adjust pH to 6.0.
- Inoculation: Inoculate the seed medium with mycelial plugs from the PDA plate.
- Incubation: Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
2. Production Culture:
- Production Medium: Utilize a similar medium composition as the seed culture, potentially with adjusted carbon and nitrogen ratios to promote secondary metabolite production. For example, a higher carbon-to-nitrogen ratio is often employed to trigger secondary metabolism after the initial growth phase.
- Inoculation: Transfer the seed culture to the production fermenter at a 5-10% (v/v) inoculation ratio.
- Fermentation Parameters:
- Temperature: Maintain at 25-28°C. Lower temperatures have been shown to alter the metabolic profile of M. alpina.[9]
- pH: Control pH between 5.5 and 6.5.[9]
- Aeration & Agitation: Ensure adequate dissolved oxygen levels through controlled aeration and agitation (e.g., 200-400 rpm in a baffled flask or bioreactor).
- Duration: Ferment for 7-10 days. Monitor production via small-scale extraction and bioassay or HPLC analysis.
Isolation and Purification Workflow
The isolation of Calpinactam from the complex fermentation broth is a multi-step process designed to progressively enrich the target compound based on its physicochemical properties. The process is a classic example of bioactivity-guided fractionation, where each step's output is tested for antimycobacterial activity to ensure the compound of interest is not lost.
Caption: Workflow for Calpinactam Isolation.
Experimental Protocol: Purification of Calpinactam
Step 1: Solvent Extraction
-
Rationale: This initial step is designed to separate the relatively nonpolar Calpinactam from the aqueous, polar components of the culture medium (salts, sugars, proteins). Ethyl acetate is a common choice for extracting moderately polar secondary metabolites.
-
Procedure:
-
Adjust the pH of the entire fermentation broth (e.g., 5 liters) to 3.0 using HCl.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Separate the organic (ethyl acetate) layer, which now contains the crude Calpinactam.
-
Concentrate the organic phase to dryness under reduced pressure (e.g., using a rotary evaporator) to yield a crude oily residue.[2]
-
Step 2: Octadecyl Silane (ODS) Column Chromatography
-
Rationale: ODS (C18) is a reverse-phase silica gel that separates compounds based on hydrophobicity. This step effectively removes more polar and less polar impurities from the crude extract.
-
Procedure:
-
Dissolve the crude residue in a small amount of methanol.
-
Load the dissolved sample onto an ODS flash chromatography column equilibrated with a methanol/water mixture.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water.
-
Collect fractions and test each for anti-M. smegmatis activity.
-
Pool the active fractions and concentrate them to dryness.[2][4]
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Rationale: This is the final, high-resolution purification step. Reverse-phase preparative HPLC provides the necessary resolving power to separate Calpinactam from any remaining closely related impurities, yielding a pure compound.
-
Procedure:
-
Dissolve the concentrated active fraction from the ODS step in the HPLC mobile phase.
-
Inject the sample onto a preparative ODS HPLC column (e.g., Inertsil ODS-3).
-
Elute with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water or methanol/water with 0.1% trifluoroacetic acid).
-
Monitor the elution profile with a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to Calpinactam.
-
Lyophilize the collected fraction to yield pure Calpinactam as a white powder. From a 5-liter culture, a yield of approximately 13.0 mg was reported.[1]
-
Structural Elucidation: Defining a Novel Molecule
With the pure compound in hand, its chemical identity was determined using a combination of spectroscopic and chemical methods.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of Calpinactam.[1]
-
NMR Spectroscopy: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, TOCSY, HMBC) were employed to piece together the molecule's planar structure. These analyses revealed a hexapeptide backbone.[1][3] Specifically, HMBC correlations were crucial for determining the sequence of the amino acid residues.[1]
-
Amino Acid Analysis: To determine the absolute stereochemistry (D or L configuration) of each amino acid, the purified Calpinactam was hydrolyzed. The resulting amino acids were derivatized and analyzed by chiral chromatography, which confirmed the sequence as D-phenylalanyl-L-leucyl-L-histidyl-D-glutaminyl-D-allo-isoleucyl-L-caprolactam.[1][3] The presence of D-amino acids and the unusual D-allo-isoleucine is significant, as these are common features in nonribosomally synthesized peptides that often confer resistance to proteolysis.
-
Total Synthesis: The final, unambiguous proof of the proposed structure and stereochemistry was achieved through the total chemical synthesis of Calpinactam, which confirmed that the synthetic compound had identical spectral properties and biological activity to the natural product.[3]
Caption: Amino Acid Sequence of Calpinactam.
Biological Activity and Specificity
Calpinactam's therapeutic potential lies in its potent and highly selective activity against mycobacteria.
Quantitative Antimycobacterial Activity
The potency of Calpinactam was quantified by determining its Minimum Inhibitory Concentration (MIC) against key mycobacterial species using the broth microdilution method.[2][10]
| Organism | MIC (μg/mL) | Significance |
| Mycobacterium smegmatis | 0.78 | A common, fast-growing model organism for TB research.[2][3] |
| Mycobacterium tuberculosis H37Rv | 12.5 | The primary causative agent of human tuberculosis.[2][3] |
Data sourced from Kojima et al. (2010) and Koyama et al. (2010).[2][3]
Spectrum of Activity: A Highly Selective Agent
A crucial feature of Calpinactam is its narrow spectrum of activity. It showed no inhibitory effect against various Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts, even at high concentrations.[2][4] This specificity is highly desirable in a therapeutic agent, as it suggests a lower likelihood of disrupting beneficial host microbiota and may point to a mechanism of action that targets a pathway unique to mycobacteria.
Hypothesized Mechanism of Action: Interference with Iron Uptake
While the precise molecular target remains to be definitively proven, a compelling hypothesis has been proposed based on Calpinactam's structure.[4][10] Its C-terminal caprolactam ring bears a structural resemblance to the siderophore mycobactin, which is essential for iron acquisition by M. tuberculosis.[1][10] Iron is a critical nutrient for bacterial survival and pathogenesis. It is hypothesized that Calpinactam may act as a competitive inhibitor, interfering with the mycobactin-mediated iron uptake system and effectively starving the bacterium of this essential metal.[4][10]
Caption: Proposed Mechanism of Calpinactam Action.
Conclusion and Future Directions
The discovery of Calpinactam from Mortierella alpina is a testament to the value of screening diverse microbial sources for novel, selective bioactive compounds. This technical guide has detailed the journey from a targeted screening hit to the isolation and characterization of a potent antimycobacterial hexapeptide. The development of a robust fermentation and purification protocol was key to obtaining sufficient material for structural elucidation and biological testing.
Calpinactam represents a significant lead for the development of new anti-tuberculosis drugs. Future research should focus on several key areas:
-
Mechanism of Action: Definitive validation of its molecular target within the iron acquisition pathway or elsewhere.
-
Biosynthesis: Further characterization of the nonribosomal peptide synthetase (NRPS) gene calA, which is responsible for its production.[4] Understanding its biosynthesis could enable metabolic engineering approaches to improve yields or generate novel analogs.
-
Structure-Activity Relationship (SAR): As initial studies on synthetic derivatives have shown, the specific amino acid composition is critical for its activity.[10][11] A comprehensive SAR study could lead to the design of semi-synthetic analogs with improved potency, stability, or pharmacokinetic properties.
The story of Calpinactam underscores a powerful principle in drug discovery: novel chemistry with precise biological activity can be found in the most unexpected of organisms.
References
-
Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
-
Koyama, N., Kojima, S., Fukuda, T., Nagamitsu, T., Yasuhara, T., Ōmura, S., & Tomoda, H. (2010). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 12(3), 432-435. [Link]
-
Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2009). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. American Chemical Society. [Link]
-
ResearchGate. (2025). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. [Link]
-
Nagai, K., Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., ... & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7661-7664. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. ResearchGate. [Link]
-
Wang, L., Chen, W., Feng, Y., & Chen, H. (2022). Comparative Genomics of Mortierellaceae Provides Insights into Lipid Metabolism: Two Novel Types of Fatty Acid Synthase. National Institutes of Health. [Link]
-
Hao, G., Chen, H., Gu, Z., Zhang, H., Chen, W., & Chen, Y. Q. (2016). Metabolic Engineering of Mortierella alpina for Enhanced Arachidonic Acid Production through the NADPH-Supplying Strategy. Applied and Environmental Microbiology, 82(12), 3593-3601. [Link]
-
Song, X., Wang, X., & Tan, Y. (2021). Research advances on arachidonic acid production by fermentation and genetic modification of Mortierella alpina. World Journal of Microbiology and Biotechnology, 37(1), 4. [Link]
-
Kikukawa, H., Sakuradani, E., Ando, A., Shimizu, S., & Ogawa, J. (2018). Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review. Journal of Advanced Research, 11, 15-22. [Link]
-
Grynberg, A., Belcour, A., & Bize, A. (2018). The Effect of pH and Temperature on Arachidonic Acid Production by Glycerol-Grown Mortierella alpina NRRL-A-10995. MDPI. [Link]
-
Nisha, A., & Venkateswaran, G. (2011). Fermentation characteristics of Mortierella alpina in response to different nitrogen sources. Applied Biochemistry and Biotechnology, 164(3), 323-332. [Link]
-
Anter, A., Abdel-Ghany, M. N., Ibrahim, M. I. M., Charmy, R. A., Yosri, M., Tallima, H., & El-Kased, R. F. (2024). Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization. ACS Food Science & Technology. [Link]
-
ResearchGate. (2024). Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization. ResearchGate. [Link]
-
Chang, Y. H., O, C. C., & Lee, T. Y. (2022). Effect of Sea Salt and Taro Waste on Fungal Mortierella alpina Cultivation for Arachidonic Acid-Rich Lipid Production. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Genomics of Mortierellaceae Provides Insights into Lipid Metabolism: Two Novel Types of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research advances on arachidonic acid production by fermentation and genetic modification of Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Mortierella alpina for Enhanced Arachidonic Acid Production through the NADPH-Supplying Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and antimycobacterial activity of calpinactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
